Cyclopentyl(3-fluorophenyl)methanamine
Overview
Description
Cyclopentyl(3-fluorophenyl)methanamine is an organic compound with the molecular formula C12H16FN. It is characterized by a cyclopentyl group attached to a 3-fluorophenyl group via a methanamine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl(3-fluorophenyl)methanamine typically involves the reaction of cyclopentylmagnesium bromide with 3-fluorobenzaldehyde, followed by reductive amination. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl(3-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield secondary amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Cyclopentyl(3-fluorophenyl)ketone or cyclopentyl(3-fluorophenyl)carboxylic acid.
Reduction: Cyclopentyl(3-fluorophenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl(3-fluorophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclopentyl(3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Cyclopentyl(4-fluorophenyl)methanamine
- Cyclopentyl(2-fluorophenyl)methanamine
- Cyclopentyl(3-chlorophenyl)methanamine
Comparison: Cyclopentyl(3-fluorophenyl)methanamine is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Biological Activity
Cyclopentyl(3-fluorophenyl)methanamine, often referred to as 1-[1-(3-fluorophenyl)cyclopentyl]methanamine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentyl group attached to a 3-fluorophenyl moiety, which influences its biological interactions. The presence of the fluorine atom is significant, as it can enhance binding affinity to various receptors and alter pharmacokinetic properties.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with multiple biological targets:
- Receptor Binding : Preliminary studies suggest that this compound may exhibit binding affinity to neurotransmitter receptors, potentially influencing pathways related to mood regulation and neuroprotection.
- Enzyme Interaction : The compound may also interact with specific enzymes, affecting metabolic pathways associated with drug metabolism and efficacy.
1. Antidepressant Potential
Research indicates that this compound may possess antidepressant-like effects. Comparisons with structurally similar compounds show variations in their pharmacological profiles, suggesting potential for mood enhancement.
2. Neuroprotective Effects
The compound's structural similarity to other neuroprotective agents hints at its potential role in protecting neuronal cells from damage. This could be particularly relevant in conditions such as neurodegenerative diseases.
3. Anticancer Activity
In vitro studies have demonstrated promising anticancer activity for derivatives of this compound. For instance, certain analogs showed lower IC50 values against various cancer cell lines compared to established chemotherapeutics like 5-Fluorouracil (5-FU) and fludarabine .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with similar compounds reveals insights into structure-activity relationships (SAR):
Compound Name | Structural Features | Biological Activity |
---|---|---|
Cyclopentyl(4-fluorophenyl)methanamine | Different fluorine position | Neuroprotective effects |
3-Fluorophenylmethanamine hydrochloride | Simple phenyl ring | Antidepressant potential |
1-[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine | Chlorine substitution | Varying receptor interactions |
This table illustrates how substituent variations can significantly influence biological activity and pharmacological profiles.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antidepressant Effects : In a behavioral study using animal models, the compound exhibited significant reductions in depressive-like behaviors compared to control groups, indicating its potential as an antidepressant.
- Anticancer Activity Assessment : A series of derivatives were tested against liver cancer cell lines (Huh7), revealing IC50 values significantly lower than those of traditional agents, suggesting enhanced cytotoxicity .
Properties
IUPAC Name |
cyclopentyl-(3-fluorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVSBNYOVVORBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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